molecular formula C15H19Cl2N3O2 B5491443 N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5491443
M. Wt: 344.2 g/mol
InChI Key: SMHCGJWSNZRLGB-UHFFFAOYSA-N
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Description

N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dichlorophenyl group and two dimethylcarbamoyl groups. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N,N-dimethylpiperidine-1,4-dicarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure controlled addition and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high purity and yield of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of two dimethylcarbamoyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-N-(3,5-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-5-3-10(4-6-20)14(21)18-13-8-11(16)7-12(17)9-13/h7-10H,3-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHCGJWSNZRLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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